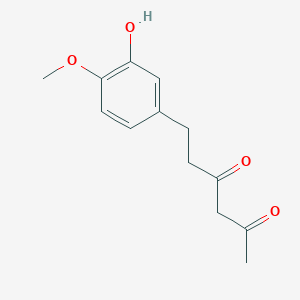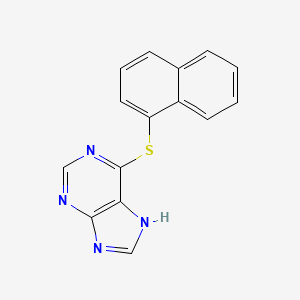
6-naphthalen-1-ylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Naphthalen-1-ylsulfanyl-7H-purine is a chemical compound with the molecular formula C₁₄H₁₀N₄S It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a naphthalene moiety attached to the purine ring via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-naphthalen-1-ylsulfanyl-7H-purine typically involves the reaction of naphthalen-1-ylamine with a suitable purine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where naphthalen-1-ylamine reacts with a purine derivative in the presence of a sulfur-containing reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Naphthalen-1-ylsulfanyl-7H-purine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Oxidation reactions may yield oxidized derivatives of the compound.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and could be studied for its effects on living organisms.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-naphthalen-1-ylsulfanyl-7H-purine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Naphthalen-1-ylsulfanyl-7H-purine can be compared with other similar compounds, such as:
6-Methyl-7H-purine
6-Ethyl-7H-purine
6-Phenyl-7H-purine
These compounds share the purine core but differ in the substituents attached to the purine ring. The presence of the naphthalene moiety in this compound gives it unique chemical and physical properties compared to its analogs.
Properties
CAS No. |
646510-02-3 |
|---|---|
Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-naphthalen-1-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H10N4S/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-9H,(H,16,17,18,19) |
InChI Key |
AQXQJIOUUKZQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


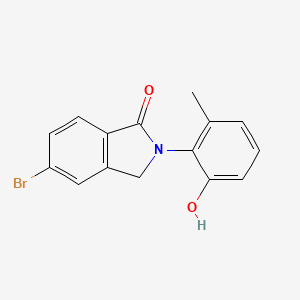
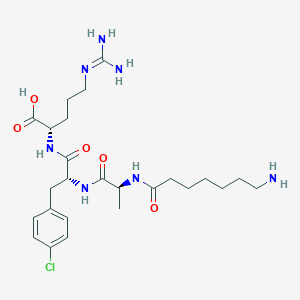
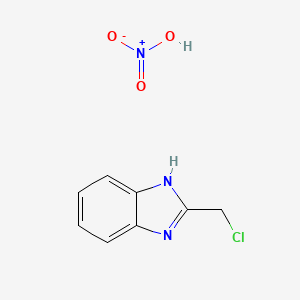
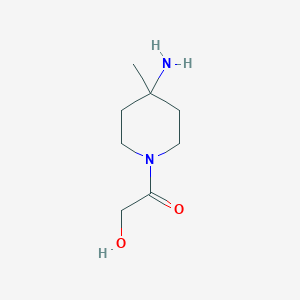
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

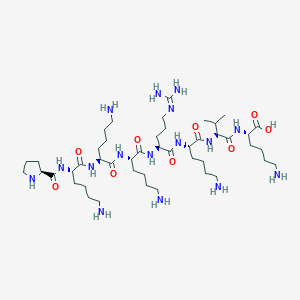
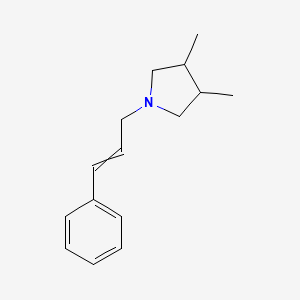
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
